molecular formula C8H8BrCl2NO2 B14024524 (2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride

(2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride

Cat. No.: B14024524
M. Wt: 300.96 g/mol
InChI Key: JAZBKQHOTJWLET-FJXQXJEOSA-N
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Description

(2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride: is a synthetic organic compound that belongs to the class of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride typically involves the bromination and chlorination of a suitable phenylacetic acid derivative. The process may include the following steps:

    Chlorination: The chlorination step involves the addition of a chlorine atom to the phenyl ring, which can be carried out using chlorine gas or a chlorinating agent like thionyl chloride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the bromine and chlorine atoms, potentially leading to the formation of dehalogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes due to its unique structure.

    Protein Interaction: It may interact with proteins and affect their function.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Pharmacological Studies: It can be used in pharmacological studies to understand its effects on biological systems.

Industry:

    Material Science: The compound can be explored for its potential use in the development of new materials with specific properties.

    Chemical Manufacturing: It can be used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

  • (2S)-2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid hydrochloride
  • (2S)-2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride
  • (2S)-2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid hydrochloride

Comparison:

  • Uniqueness: The specific positioning of the bromine and chlorine atoms on the phenyl ring of (2S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride contributes to its unique chemical properties and potential applications.
  • Reactivity: The presence of both bromine and chlorine atoms may influence the compound’s reactivity in chemical reactions, making it distinct from other similar compounds.
  • Applications: The unique structure of this compound may offer advantages in specific applications, such as enzyme inhibition or material science, compared to other similar compounds.

Properties

Molecular Formula

C8H8BrCl2NO2

Molecular Weight

300.96 g/mol

IUPAC Name

(2S)-2-amino-2-(2-bromo-6-chlorophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H7BrClNO2.ClH/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1

InChI Key

JAZBKQHOTJWLET-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)[C@@H](C(=O)O)N)Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(C(=O)O)N)Cl.Cl

Origin of Product

United States

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